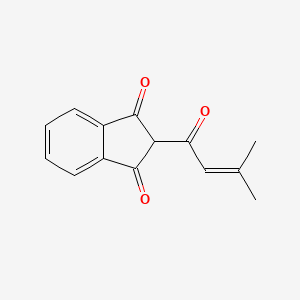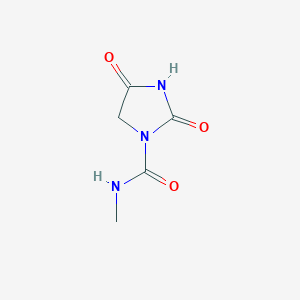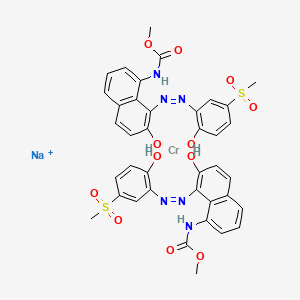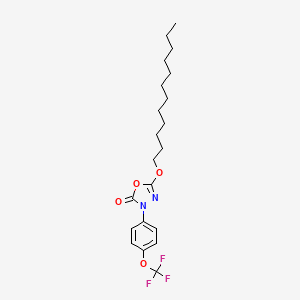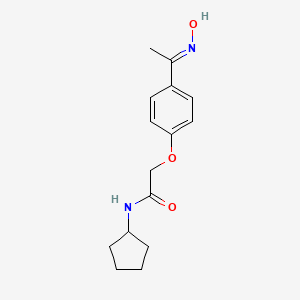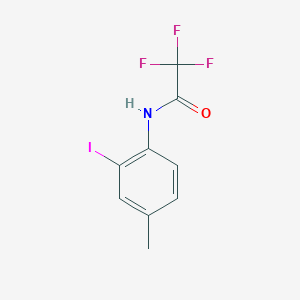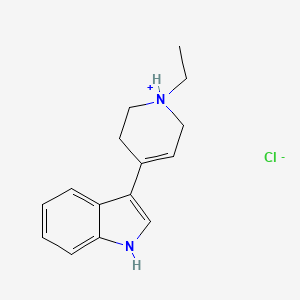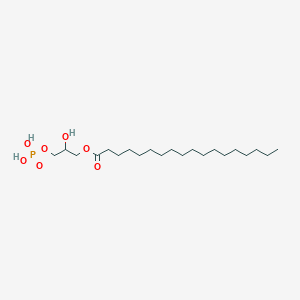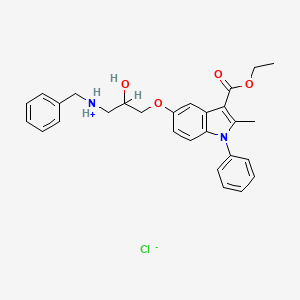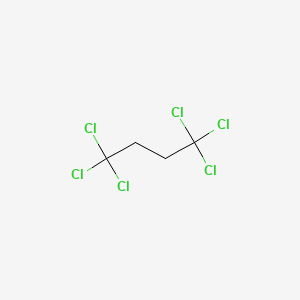
1,1,1,4,4,4-Hexachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6 It is characterized by the presence of six chlorine atoms attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,1,4,4,4-Hexachlorobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated butanones and butanoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons.
Biology: Research into its effects on biological systems can provide insights into the toxicity and environmental impact of chlorinated compounds.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1,1,4,4,4-Hexachlorobutane exerts its effects involves interactions with cellular components, particularly enzymes and membranes. The chlorine atoms can form strong bonds with biological molecules, leading to disruptions in normal cellular functions. This compound can also generate reactive intermediates that further interact with cellular targets, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,4,4-Hexachlorobutane can be compared with other chlorinated butanes, such as:
1,1,2,2,3,4-Hexachlorobutane: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties.
1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique reactivity and applications.
1,1,1,2,4,4,4-Heptachlorobutane:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
26523-63-7 |
|---|---|
Molekularformel |
C4H4Cl6 |
Molekulargewicht |
264.8 g/mol |
IUPAC-Name |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
InChI-Schlüssel |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


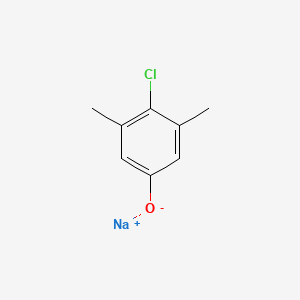
![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
